N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a nitrobenzamide moiety, and a methylsulfonylphenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the nitrobenzamide moiety: This step involves the nitration of a benzamide precursor, followed by coupling with the oxadiazole intermediate.
Attachment of the methylsulfonylphenyl group: This can be done through a sulfonation reaction, where a methylsulfonyl group is introduced to the phenyl ring, followed by coupling with the oxadiazole-nitrobenzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring and methylsulfonylphenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s combination of structural features makes it a versatile molecule for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6S/c1-27(24,25)13-7-3-5-11(9-13)15-18-19-16(26-15)17-14(21)10-4-2-6-12(8-10)20(22)23/h2-9H,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAPWTGWDYEWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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